molecular formula C7H9NO B3392266 5-Hydroxycyclohex-1-ene-1-carbonitrile CAS No. 91759-03-4

5-Hydroxycyclohex-1-ene-1-carbonitrile

Cat. No.: B3392266
CAS No.: 91759-03-4
M. Wt: 123.15 g/mol
InChI Key: PGGSOJWTUDVDGN-UHFFFAOYSA-N
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Description

5-Hydroxycyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C₇H₉NO. It features a cyclohexene ring with a hydroxyl group and a nitrile group attached. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydroxylation of Cyclohexene-1-carbonitrile: : One common method involves the hydroxylation of cyclohexene-1-carbonitrile using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

  • Hydrocyanation of 5-Hydroxycyclohex-1-ene: : Another synthetic route involves the hydrocyanation of 5-hydroxycyclohex-1-ene. This reaction can be catalyzed by transition metal complexes, such as nickel or palladium catalysts, under controlled temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of 5-Hydroxycyclohex-1-ene-1-carbonitrile often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 5-Hydroxycyclohex-1-ene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of cyclohexene-1-one or cyclohexene-1-carboxylic acid.

    Reduction: Formation of 5-hydroxycyclohex-1-ene-1-amine.

    Substitution: Formation of 5-halo-cyclohex-1-ene-1-carbonitrile.

Scientific Research Applications

Chemistry

In chemistry, 5-Hydroxycyclohex-1-ene-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic properties. These derivatives may act as inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 5-Hydroxycyclohex-1-ene-1-carbonitrile exerts its effects depends on its specific application. In chemical reactions, its hydroxyl and nitrile groups participate in various transformations, influencing the overall reaction pathway. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.

    5-Hydroxycyclohexanecarbonitrile: Contains a saturated ring, which affects its reactivity and stability.

    Cyclohexane-1,2-diol: Lacks the nitrile group, leading to different chemical properties and applications.

Uniqueness

5-Hydroxycyclohex-1-ene-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.

Properties

IUPAC Name

5-hydroxycyclohexene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h2,7,9H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGSOJWTUDVDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733850
Record name 5-Hydroxycyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91759-03-4
Record name 5-Hydroxycyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (R or S)-3-cyanocyclohex-3-en-1-yl propanoate (210 g, 1.17 mol) in 1:1 THF/EtOH (2 L) at 0° C. was added 3M aqueous NaOH (586 mL, 1.76 mol) dropwise via addition funnel over 30 minutes. After addition, The mixture was stirred at ambient temperature for 2 hours. The mixture was carefully neutralized with 3N aqueous HCl (195 mL), concentrated to remove most of the THF/EtOH. The resulting mixture was diluted with brine (1.5 L) and extracted with EtOAc (1.2 L, then 600 mL×4). The combined organics were washed with brine (200 mL×2). The aqueous layer was back-extracted with EtOAc (200 mL×2), and the combined organic extracts were dried over anhydrous Na2SO4, and concentrated in vacuo to give the enantioenriched title compound (chiral HPLC: 98.4% ee). 1H NMR data was consistent with that reported in the literature for racemic 5-Hydroxycyclohex-1-enecarbonitrile.
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
586 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
195 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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